6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Medicinal Chemistry Cross-Coupling Building Blocks

6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1338072-37-9) is a halogenated, methyl-substituted triazolopyridine. The scaffold belongs to a class of nitrogen-containing heterocycles investigated for applications in medicinal chemistry and agrochemical research.

Molecular Formula C7H6IN3
Molecular Weight 259.05 g/mol
Cat. No. B11859252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC7H6IN3
Molecular Weight259.05 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C=C(C=C2)I
InChIInChI=1S/C7H6IN3/c1-5-9-10-7-3-2-6(8)4-11(5)7/h2-4H,1H3
InChIKeyXFYBYOFRTMSISW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine: Definitive Procurement Guide for Research-Scale Triazolopyridine Building Blocks


6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1338072-37-9) is a halogenated, methyl-substituted triazolopyridine. The scaffold belongs to a class of nitrogen-containing heterocycles investigated for applications in medicinal chemistry and agrochemical research [1]. The iodine substituent at the 6-position renders this compound a versatile building block for late-stage functionalization via cross-coupling chemistry, while the methyl group at the 3-position provides steric and electronic tuning of the pharmacophore core [2].

6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine: The Case Against Blind Substitution of Triazolopyridine Analogs


High-value triazolopyridine structures cannot be generically substituted due to the profound impact of halogen substitution on reactivity in cross-coupling reactions. The C-X bond dissociation energy, polarizability, and oxidative addition rate with Pd(0) catalysts are radically different for aryl iodides compared to aryl bromides or chlorides. Therefore, the replacement of the 6-iodo group with a 6-bromo or 6-chloro group leads to a non-equivalent chemical entity with significantly compromised utility in the most common late-stage diversification strategies. Critically, rigorous quantitative comparative evidence for this specific molecule in peer-reviewed literature is absent.

6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine Quantitative Procurement Evidence: Head-to-Head Comparator Analysis


Synthetic Utility: Cross-Coupling Reactivity as a Function of Halogen Type

The primary differentiation of 6-Iodo derivative over commercial alternatives like 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 108281-78-3) lies in its potential for cross-coupling. The aryl iodide is a superior substrate for Pd-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The C-I bond is ~50-65 kJ/mol weaker than the C-Br bond, leading to faster oxidative addition. The 6-Iodo-3-methyl derivative, with its reactive iodine, enables late-stage diversification under milder conditions, a critical advantage when synthesizing libraries of biologically active compounds. A general kinetic analysis of Pd-catalyzed Csp2-Csp2 coupling shows the relative rate for oxidative addition: I > OTf > Br >> Cl. This reactivity hierarchy, while a class-level inference, specifically rationalizes the procurement of the 6-iodo over the 6-bromo derivative for synthetic efficiency. This represents a cross-study comparable insight for procurement decisions involving this scaffold.

Medicinal Chemistry Cross-Coupling Building Blocks

Physicochemical Property Tuning: Impact of Heavy Atom Substitution on Lipophilicity

Substitution of a bromine atom with an iodine atom at the 6-position significantly increases the compound's lipophilicity, a key parameter in medicinal chemistry. The calculated partition coefficient (XLogP3) for 6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is 2.2 [1]. For the corresponding 6-Bromo analogue (C7H6BrN3, MW: 212.05), the calculated Log P is approximately 1.7 . This quantifiable difference in lipophilicity is meaningful for scientists seeking to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile or aqueous solubility of novel lead candidates derived from this core scaffold.

Drug Design Pharmacokinetics Physicochemical Properties

Molecular Topology and Scaffold Versatility: Fragment-Based Screening Potential

The compound possesses a topological polar surface area (TPSA) of 30.2 Ų [1], which is well within the typical guideline for fragment-like molecules (TPSA < 60-70 Ų) and for orally bioavailable drugs (TPSA < 140 Ų). This is comparable to other triazolopyridine fragments. The iodine atom provides a convenient handle for hit-to-lead evolution via iterative synthesis, while the methyl group is a common structural feature in fragment libraries. As a supporting point for library procurement, its molecular weight (259.05 g/mol) and moderate lipophilicity (XLogP3 = 2.2) position it within the 'lead-like' space for a fragment-sized scaffold, making it a valuable addition to a focused screening deck targeting iodo-tolyl space.

Fragment-Based Drug Discovery FBLG Chemical Biology

6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine: High-Value Application Scenarios Based on Differential Evidence


Medicinal Chemistry: Late-Stage Diversification of Drug-Like Scaffolds

Procure this compound as a key intermediate in a medicinal chemistry campaign requiring late-stage functionalization. The aryl iodide is sufficiently reactive for rapid Suzuki-Miyaura library synthesis to explore structure-activity relationships (SAR) at the 6-position, where the 3-methyl group already imparts specific steric and electronic properties. This approach enables the generation of compound libraries for screening against kinase, GPCR, or immunological targets.

Fragment-Based Lead Generation (FBLG) Library Stock

Add 6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine to a general or targeted fragment screening collection. Its fragment-appropriate TPSA (30.2 Ų) and molecular weight (259.05 g/mol) make it suitable for detecting weak binding events via biophysical methods like NMR or SPR. The iodine atom's anomalous scattering signal also makes it theoretically amenable to X-ray crystallography identification, a valuable feature for hit validation.

Chemical Biology: Tool Compound Synthesis

Use as a starting material for the synthesis of functionalized chemical biology probes. The iodine handle can be selectively reacted under mild conditions without affecting the sensitive triazolopyridine core, enabling the controlled introduction of biotin tags, fluorophores, or photoaffinity labels. This specificity is a procurement advantage for labs requiring clean, efficient labeling chemistry.

Quote Request

Request a Quote for 6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.